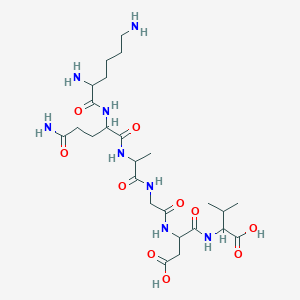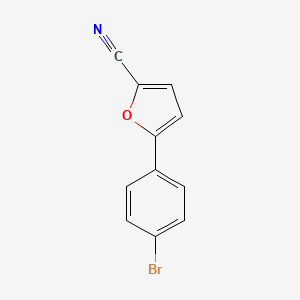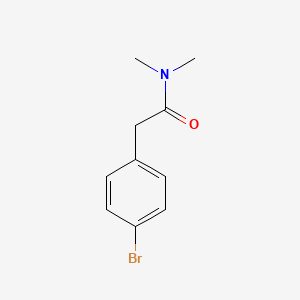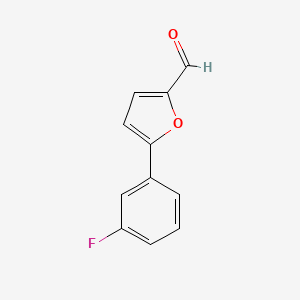
5-(3-Fluorophenyl)furan-2-carbaldehyde
Vue d'ensemble
Description
5-(3-Fluorophenyl)furan-2-carbaldehyde is a heterocyclic compound that features a furan ring substituted with a 3-fluorophenyl group and an aldehyde functional group. The presence of the fluorine atom and the aldehyde group makes it a potentially reactive molecule for various chemical transformations and applications in organic synthesis.
Synthesis Analysis
The synthesis of furan-2-carbaldehyde derivatives, including those substituted with fluorophenyl groups, can be achieved through Vilsmeier formylation of mono- and di-substituted furans and thiophens . Additionally, the protection of heteroaromatic aldehydes as imidazolidine derivatives has been demonstrated, which can be a valuable method for the selective protection of aldehyde groups in the presence of ketones .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been investigated using various spectroscopic techniques and theoretical calculations. For instance, the infrared spectrum, structural and optical properties of a related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have been studied, providing insights into the vibrational frequencies and molecular stability . Although not the exact compound , these studies can give a general idea of the structural characteristics of fluorophenyl-furan carbaldehydes.
Chemical Reactions Analysis
Furan-2-carbaldehydes have been used as C1 building blocks for the synthesis of bioactive compounds such as quinazolin-4(3H)-ones through photocatalytic C–C bond cleavage . Moreover, the Knoevenagel condensation reactions of a trifluoromethyl-substituted furan-2-carbaldehyde with various compounds have been explored, indicating the reactivity of the aldehyde group in such molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-2-carbaldehyde derivatives can be deduced from studies on similar compounds. For example, the thermodynamic properties of nitrophenyl furan-2-carbaldehyde isomers have been determined, providing information on their sublimation and evaporation enthalpies, entropies, and Gibbs energies . Surface-enhanced Raman spectroscopy (SERS) has been used to study the adsorption of 4-fluorophenyl-furan-2-carbaldehyde on silver colloid, revealing insights into the molecule's interaction with metal surfaces . Vibrational spectroscopic investigations have also been conducted on 4-fluorophenyl-furan-2-carbaldehyde, which can help understand the behavior of the 3-fluorophenyl analog .
Applications De Recherche Scientifique
Thermodynamic Properties
Research conducted on similar compounds, such as 5(nitrophenyl) furan-2-carbaldehyde isomers, provides insights into the thermodynamic properties of these compounds. Studies have focused on determining temperature-dependent saturated vapor pressures and calculating standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation. Such research contributes to a better understanding of the theoretical nature of these compounds and aids in optimizing their synthesis and application processes (Dibrivnyi et al., 2015).
Vibrational Spectroscopy
Vibrational spectroscopic investigations, such as those done on 5-(4-fluor-phenyl)-furan-2 carbaldehyde, provide crucial information on the molecular structure of these compounds. Studies using infrared and FT-Raman spectra, supported by density functional theory calculations, help in understanding the stability and electronic structure of different rotational isomers of such compounds (Iliescu et al., 2002).
Antitumor Applications
Compounds like 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde have been studied for their potential in designing antitumor agents. Research has shown that derivatives of such compounds exhibit promising antitumor activity, making them significant in the development of new chemotherapeutic agents (Matiichuk et al., 2020).
Synthetic Chemistry
Studies on the synthesis of various derivatives of furan-2-carbaldehydes, including methods like Vilsmeier formylation and selective isopropylation, are crucial in expanding the chemical repertoire of these compounds. This research aids in creating a diverse range of chemically modified derivatives for varied applications (Chadwick et al., 1973).
Biorefining and Green Chemistry
Furan-2-carbaldehydes have been identified as efficient green C1 building blocks for synthesizing bioactive compounds like quinazolin-4(3H)-ones. Their use in ligand-free photocatalytic C–C bond cleavage highlights their potential in green chemistry and biorefining processes (Yu et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
Similar compounds have been reported to interact with various enzymes and receptors, suggesting that this compound may also interact with similar targets .
Mode of Action
It’s known that the compound can undergo knoevenagel condensations with compounds containing an active methyl or methylene group . This suggests that it may interact with its targets through covalent bonding, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been reported to inhibit urease, suggesting that this compound may also affect urease-related pathways .
Pharmacokinetics
The compound’s molecular weight (19017) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Based on its potential interaction with urease, it may inhibit the enzyme’s activity, leading to changes in urea metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 5-(3-Fluorophenyl)furan-2-carbaldehyde .
Propriétés
IUPAC Name |
5-(3-fluorophenyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKGDPHEGDGAEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405456 | |
| Record name | 5-(3-fluorophenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33342-18-6 | |
| Record name | 5-(3-fluorophenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



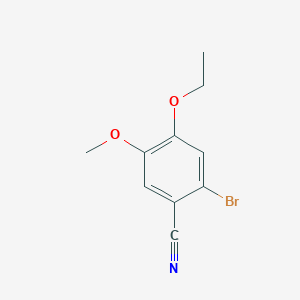


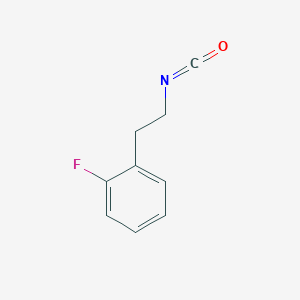
![N-[4-(acetylamino)benzyl]-2-chloroacetamide](/img/structure/B1335352.png)
![5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1335356.png)
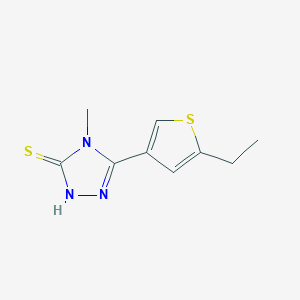
![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperazine](/img/structure/B1335358.png)
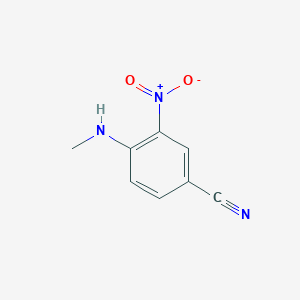
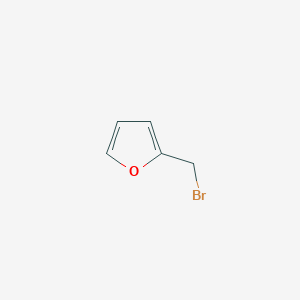
![dibenzo[c,e]oxepin-5(7H)-one](/img/structure/B1335364.png)
